molecular formula C24H20N4O4S B2361278 N-(furan-2-ylmethyl)-4-((8-methoxy-4-oxo-2-thioxo-1H-pyrimido[5,4-b]indol-3(2H,4H,5H)-yl)methyl)benzamide CAS No. 866588-96-7

N-(furan-2-ylmethyl)-4-((8-methoxy-4-oxo-2-thioxo-1H-pyrimido[5,4-b]indol-3(2H,4H,5H)-yl)methyl)benzamide

Cat. No.: B2361278
CAS No.: 866588-96-7
M. Wt: 460.51
InChI Key: WECYCAIISNFRIB-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-((8-methoxy-4-oxo-2-thioxo-1H-pyrimido[5,4-b]indol-3(2H,4H,5H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C24H20N4O4S and its molecular weight is 460.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • The synthesis of N-(furan-2-ylmethyl)-4-((8-methoxy-4-oxo-2-thioxo-1H-pyrimido[5,4-b]indol-3(2H,4H,5H)-yl)methyl)benzamide involves reactions with compounds like aryl isocyanates and isothiocyanates, leading to the formation of pyrimido[5,4-b]indole derivatives. These reactions are crucial for developing novel chemical structures with potential applications in various fields including pharmacology and materials science (Shestakov et al., 2009).

Anticancer Properties 2. Research indicates that derivatives of this compound show potential as anticancer agents, particularly as inhibitors of the epidermal growth factor receptor (EGFR). These compounds have demonstrated cytotoxic activities against specific cancer cell lines, suggesting their utility in cancer research and therapy (Zhang et al., 2017).

Synthetic Pathways and Biological Activities 3. The compound's derivatives have been synthesized and assessed for various biological activities. These activities include antibacterial and antifungal properties, highlighting the compound's potential in developing new antimicrobial agents. The synthesis pathways are pivotal for creating diverse derivatives that can be tested for a range of biological applications (Patel et al., 2015).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S/c1-31-16-8-9-19-18(11-16)20-21(26-19)23(30)28(24(33)27-20)13-14-4-6-15(7-5-14)22(29)25-12-17-3-2-10-32-17/h2-11,26H,12-13H2,1H3,(H,25,29)(H,27,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECYCAIISNFRIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.